1-Benzyl-3-formyl-1H-indole-2-carboxylic acid
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Description
1-Benzyl-3-formyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . This compound has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, and in Nazarov type electrocyclization .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has attracted the attention of the chemical community due to their importance . One method involves a cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and Et3N under reflux in 1-propanol .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indole ring, a benzyl group, a formyl group, and a carboxylic acid group . The molecular formula is C17H13NO3, and the molecular weight is 279.29 .Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported as inhibitors of the C-terminal domain of RNA polymerase II . They can also act as inhibitors of the Bcl-2 family of proteins .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Properties
IUPAC Name |
1-benzyl-3-formylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-11-14-13-8-4-5-9-15(13)18(16(14)17(20)21)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNMGQNBAVRPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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